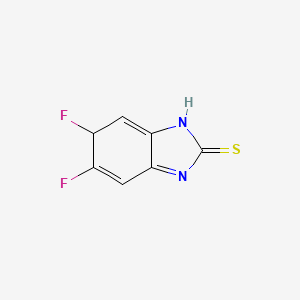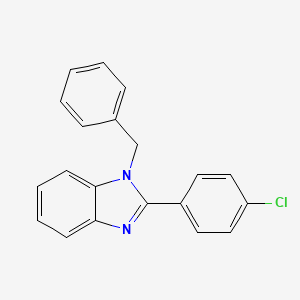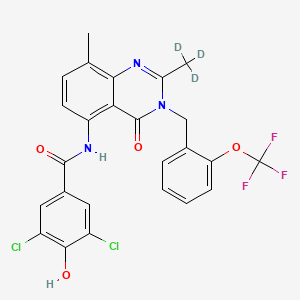
2-Methylbutanal-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutanal-13C2, also known as 2-Methylbutyraldehyde-13C2, is a stable isotope-labeled compound. It is a derivative of 2-Methylbutanal, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in research and development, particularly in the field of drug development as a tracer for quantitation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylbutanal-13C2 can be synthesized through the incorporation of carbon-13 labeled ethyl 2-methylbutanoate. The synthetic route involves the use of stable heavy isotopes of carbon, which are incorporated into the molecular structure during the synthesis process .
Industrial Production Methods
The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure the incorporation of the carbon-13 isotope. The production process is carefully controlled to maintain the purity and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbutanal-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methylbutanoic acid.
Reduction: 2-Methylbutanol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylbutanal-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Employed in the study of metabolic processes and enzyme activities.
Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Used in the production of flavor compounds and as a biomarker for non-invasive surveillance of pathogens
Mecanismo De Acción
The mechanism of action of 2-Methylbutanal-13C2 involves its incorporation into molecular structures as a labeled compound. The carbon-13 isotope acts as a tracer, allowing researchers to track the compound’s behavior in various chemical and biological processes. This helps in understanding the molecular targets and pathways involved in these processes .
Comparación Con Compuestos Similares
2-Methylbutanal-13C2 can be compared with other similar compounds such as:
2-Methylbutanal: The non-labeled version of the compound.
3-Methylbutanal: Another branched-chain aldehyde with similar properties.
2-Methylpropanal: A related compound with a different branching structure.
The uniqueness of this compound lies in its carbon-13 labeling, which makes it particularly useful for research applications that require precise tracking and quantitation .
Propiedades
Fórmula molecular |
C5H10O |
|---|---|
Peso molecular |
88.12 g/mol |
Nombre IUPAC |
2-methyl(3,4-13C2)butanal |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/i1+1,3+1 |
Clave InChI |
BYGQBDHUGHBGMD-ZKDXJZICSA-N |
SMILES isomérico |
CC([13CH2][13CH3])C=O |
SMILES canónico |
CCC(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)

![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)

![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)






![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)
